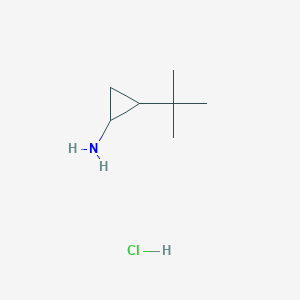
6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position on the indole ring, along with a hydrochloride salt form. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride typically involves the bromination of 7-methyl-2,3-dihydro-1H-indole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form corresponding oxindoles or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the indole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), or palladium catalysts are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction reactions can produce oxindoles or reduced indole derivatives.
科学的研究の応用
6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases and disorders.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors and enzymes, modulating their activity. The bromine atom and methyl group can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 6-bromo-1H-indole
- 7-bromo-2-methyl-2,3-dihydro-1H-indole
- 6-bromo-2,3-dihydro-1H-indole hydrochloride
Uniqueness
6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride is unique due to the specific positioning of the bromine and methyl groups on the indole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the hydrochloride salt form can also influence its solubility and stability, making it suitable for various applications.
特性
分子式 |
C9H11BrClN |
|---|---|
分子量 |
248.55 g/mol |
IUPAC名 |
6-bromo-7-methyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H10BrN.ClH/c1-6-8(10)3-2-7-4-5-11-9(6)7;/h2-3,11H,4-5H2,1H3;1H |
InChIキー |
NAMSRWJOTDSEGS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1NCC2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride](/img/structure/B13565485.png)
![1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13565498.png)
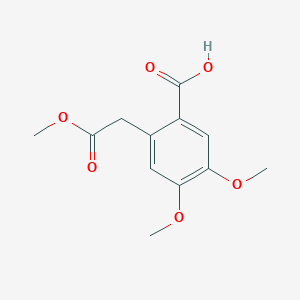
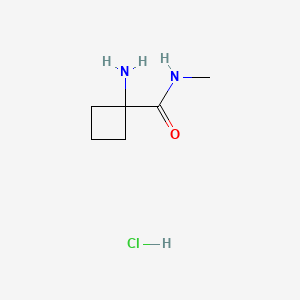
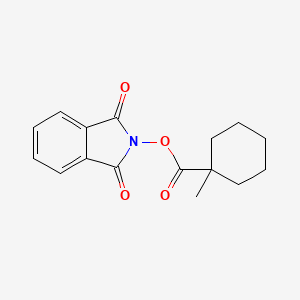
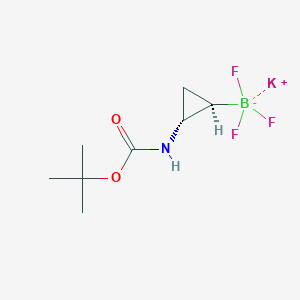
![1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13565513.png)
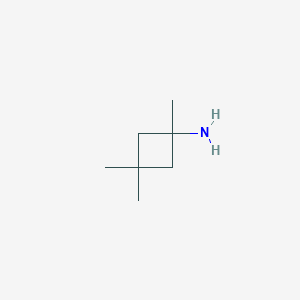
![5-Aminobenzo[b]furan hydrochloride](/img/structure/B13565530.png)
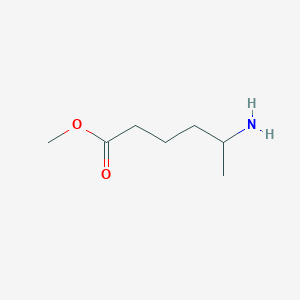
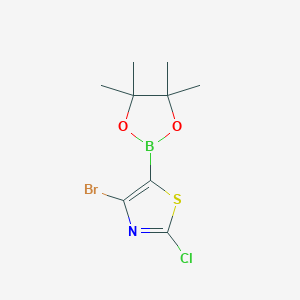

![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
